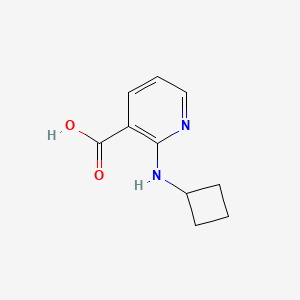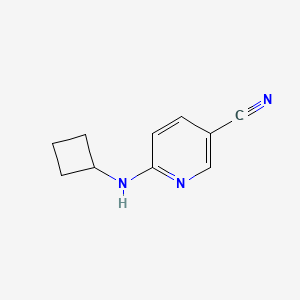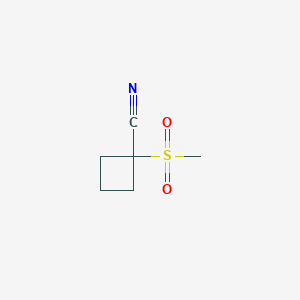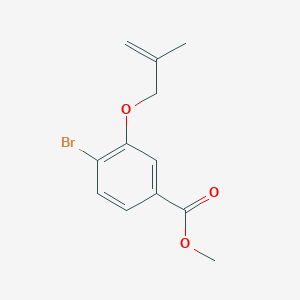
Methyl 4-bromo-3-(2-methylallyloxy)benzoate
概要
説明
“Methyl 4-bromo-3-(2-methylallyloxy)benzoate” is a chemical compound with the molecular formula C12H13BrO3 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of a similar compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, has been described in a study . The synthesis involved mixing methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene in glacial acetic acid. The reaction was heated to 80 °C for 3 days to form a dark purple viscous solution .科学的研究の応用
Synthesis of Photoactive Compounds
Methyl 4-bromo-3-(2-methylallyloxy)benzoate: is utilized in the synthesis of photoactive compounds, such as ortho-fluoroazobenzenes . These compounds exhibit unique properties that make them suitable for applications in light-responsive materials. They can undergo mechanical motions like twisting and bending when exposed to light, converting photochemical energy into mechanical energy. This has potential applications in creating advanced sensors, drug delivery systems, and molecular switches.
Drug Intermediate Production
The compound serves as an important intermediate in the production of pharmaceuticals . Its ester group’s orientation relative to the aromatic ring is crucial for the synthesis of various drug molecules, including those with potential anticancer properties.
Development of Smart Materials
Due to its photoactive nature, Methyl 4-bromo-3-(2-methylallyloxy)benzoate can be incorporated into smart materials that respond to light stimuli . These materials can be engineered to change their properties, such as color or permeability, in response to light, paving the way for innovative uses in environmental sensing and adaptive clothing.
Molecular Crystals with Mechanical Motion
The compound’s derivatives can form molecular crystals capable of mechanical motion . This property is particularly interesting for the development of micro-actuators and other devices that require precise control at the molecular level.
Photoswitchable Materials
The compound is integral to the design of photoswitchable materials, which can switch between different states upon exposure to light . This has significant implications for the creation of light-controlled electronic devices and circuits.
Photomechanical Molecular Crystals
Its application extends to the formation of photomechanical molecular crystals . These crystals can perform various mechanical actions when activated by light, which could be harnessed for energy conversion and storage solutions.
Advanced Separation Processes
Lastly, Methyl 4-bromo-3-(2-methylallyloxy)benzoate can be used in advanced separation processes . Its photoactive properties allow for the selective separation of compounds, which is beneficial in chemical purification and environmental cleanup efforts.
特性
IUPAC Name |
methyl 4-bromo-3-(2-methylprop-2-enoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6H,1,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLTIVDZZNPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-(2-methylallyloxy)benzoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

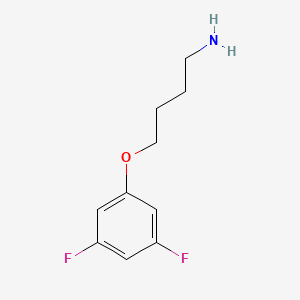
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1399587.png)
![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1399588.png)
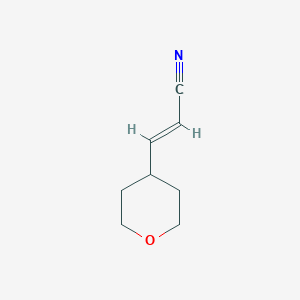
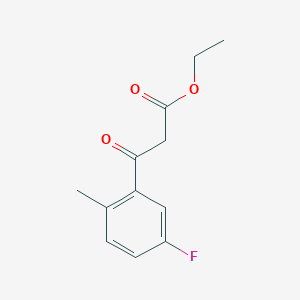
![N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399592.png)
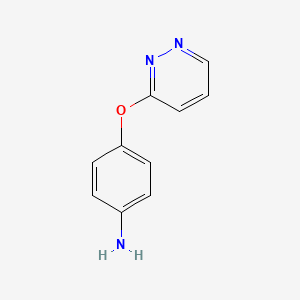
![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1399597.png)

![N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399599.png)
